Journal Name:Inorganic Chemistry Communications
Journal ISSN:1387-7003
IF:3.428
Journal Website:http://www.elsevier.com/wps/find/journaldescription.cws_home/600912/description
Year of Origin:1998
Publisher:Elsevier BV
Number of Articles Per Year:329
Publishing Cycle:Monthly
OA or Not:Not
Inorganic Chemistry Communications ( IF 3.428 ) Pub Date: 2023-07-27 , DOI:
10.1021/acs.chemmater.3c00368
The construction of ultra-stretchable ionic conductive hydrogels with high mechanical strength and puncture resistance is urgently demanded while challenging because of the contradiction of simultaneously achieving high mechanical strength and super stretchability in one hydrogel. Herein, a salting-out bioriented nanocomposite hydrogel (s-BNCH) is prepared through a reactive freeze-casting procedure, during which an aligned porous polymer skeleton is formed due to the volume exclusion of the directionally grown ice crystals, and the pre-embedded montmorillonite nanosheets are simultaneously aligned within the polymer skeleton. The prepared s-BNCH exhibits anisotropic mechanical strength and ionic conductivity, namely, it possesses high mechanical strength (∼10 MPa) and superior fatigue resistance (toughness of 41 MJ m–3) parallel to the oriented direction, while demonstrating ultra-stretchability (>1000%) and strain-sensitive ion migration pathway orthogonal to the oriented direction. The s-BNCH is then demonstrated as an ultra-stretchable ionic conductor for skin-inspired sensors, showing the impressive strain-sensing performance (sensitivity of 2.49 MPa–1) and unique puncture resistance (>50 N). The reactive freeze-casting strategy is thus promising for developing ultra-stretchable and puncture-resistant ionic hydrogels for skin ionotronics against large stretchability and environmental punctures.
Inorganic Chemistry Communications ( IF 3.428 ) Pub Date: 2023-07-27 , DOI:
10.1021/acs.chemmater.3c01359
We report a novel synthesis of monodisperse In(Zn)P/ZnSe/ZnS quantum dots (QDs) with a high photoluminescence quantum yield and stability. The formation of metastable magic-sized clusters (MSCs) during reaction prevents separation of nucleation and growth stages and hence the synthesis of QD cores with narrow size distribution. The stability of MSCs was reduced by employing additives (i.e., tri-n-octylphosphine and zinc chloride) during the heating-up process, thereby inducing decarboxylation and ligand exchange reactions. The resulting QD cores exhibited a more uniform size distribution, and surface passivation from the additives improved their stability. The final product, In(Zn)P/ZnSe/ZnS QDs displayed a high photoluminescence quantum yield with narrow full-width at half-maximum, which could readily be used in display applications.
Inorganic Chemistry Communications ( IF 3.428 ) Pub Date: 2023-07-25 , DOI:
10.1021/acs.chemmater.3c00421
Photovoltaic cells generally suffer a loss of output power due to ubiquitous shadows, which can greatly limit their practical use, especially in metropolitan regions. Very recently, a shadow-effect energy generator (SEG), a new platform that can scavenge energy under shadow conditions, has been demonstrated. In contrast to previously reported SEG based on silicon system, in this study, for the first time, methylammonium lead iodide (MAPbI3) perovskite-based flexible SEG with high-performance and long-term stability is achieved through interface engineering strategy, involving inclusion of atomic-layer-deposited (ALD) Al2O3 and poly{2,5-bis(2-dodecylhexadecyl)-3,6-di(thiophen-2-yl)pyrrolo-[3,4-c]pyrrole-1,4(2H,5H)-dione-alt-(E)-1,2-bis(3-cyanothiophen-2-yl)ethene} (DPP-CNTVT) interfacial layers between the electrode and perovskite layer. The incorporation of the ALD Al2O3 film effectively suppresses the mobile iodide ion-caused electrode corrosion problem and ensures the formation of a Schottky potential barrier. On the other hand, the inclusion of DPP-CNTVT layer can passivate the defects within the perovskite layer and facilitate charge generation and extraction. With all these advantages, the resulting flexible SEG devices exhibit remarkable power density up to 18.22 μW cm–2 under half-in-shadow conditions, which can light up 7 light-emitting diodes and a calculator. To the best of our knowledge, this is the first successful demonstration of perovskite SEG devices, and the power density achieved herein even outperforms that of state-of-the-art silicon-based SEG measured under the same condition. Additionally, through the use of UV-cured epoxy/fluorinated polymer poly(perfluoro(1-butenyl vinyl ether) (CYTOP) bilayer film as the encapsulation layer, long-term stable SEG devices can be realized. Importantly, our strategy has shown great promise for extending the applicability of SEG to flexible semitransparent power sources and self-powered photodetectors. This work provides important guidelines for the exploitation of high-performance and stable perovskite SEG through interface engineering, which sets a new milestone in this field and presents a significant step toward the practical applications of this emerging technology.
Inorganic Chemistry Communications ( IF 3.428 ) Pub Date: 2023-07-24 , DOI:
10.1021/acs.chemmater.3c01169
Characterizing the nano organo–mineral interfaces in nacre is of primary importance to understand the processes of nucleation, growth, orientation, and organization of the aragonite tablets. Here, we investigated these different interfaces in growing nacre of abalone Haliotis tuberculata shell using a combination of advanced techniques, i.e., focused ion beam milling coupled with field emission gun scanning electron microscopy, high-resolution transmission electron microscopy, scanning transmission X-ray microscopy, and electron energy loss spectroscopy. We show the presence of “globules”-like organic-rich inclusions within the center of each tablet that extend from one tablet to another through mineral bridges surrounded by organics. These structures may control the growth of the columnar stacking of tablets supporting different findings from the literature. In the lateral growing surface of the tablets, we reveal the presence of a thick organic domain rich in calcium but deficient in carbonate ions strengthening the idea that calcium-binding acidic proteins are involved in tablet’s lateral growth. Overall, this work emphasizes the importance of nanoscale chemical and structural analysis of the organo–mineral interfaces in growing nacre, allowing in particular for the discrimination between organic and inorganic carbons.
Inorganic Chemistry Communications ( IF 3.428 ) Pub Date: 2023-07-19 , DOI:
10.1021/acs.chemmater.3c00943
Perovskite oxynitrides (PONs) are a promising class of materials for applications ranging from catalysis to photovoltaics. However, the vast space of single PON materials (ABO3–xNx) has yet to be fully explored. Additionally, the community needs guidelines that relate PON chemistry and anion ordering to stability to better understand how to design PON materials that resist corrosion and decomposition under operating conditions. Screening this materials space requires identifying candidate PON materials that will be stable under operating conditions, which in turn requires methods to evaluate each material’s stability. Here, we predict the stability of single PON materials using a four-step approach based on density functional theory modeling: (i) enumerate viable cation pairs, (ii) select an energetically favorable prototypical anion ordering, (iii) compute each PON’s energy above the thermodynamic convex hull, and (iv) generate computational Pourbaix diagrams to determine allowable ranges of electrochemical operating conditions. A critical part of our approach is determining a prototypical stable anion ordering for both ABO2N and ABON2 stoichiometries across a variety of A- and B-site cations. We demonstrate a stable anion ordering containing a high degree of cis ordering between B cations and minority-composition anions. We predict 85 stable and 109 metastable PON compounds, with A ∈ {La, Pb, Nd, Sr, Ba, Ca} and B ∈ {Re, Os, Nb, Ta} forming cation pairs that lead to stable PONs less than 10 meV/atom above the thermodynamic convex hull. Computational Pourbaix diagrams for two stable candidates, CaReO2N and LaTaON2, suggest that not all compounds with zero energy above the thermodynamic convex hull can be easily synthesized.
Inorganic Chemistry Communications ( IF 3.428 ) Pub Date: 2023-07-24 , DOI:
10.1021/acs.chemmater.3c00694
Chimeric metal–organic frameworks (CMOFs) composed of symmetry-mismatched inorganic and organic building blocks are rare because the interconnections between these blocks are topologically demanding. Herein, an MOF with symmetry-matched building blocks is used as a self-template for the template-assisted synthesis of CMOFs. Specifically, the post-synthetic transformation of the [Zn4O(COO)6] clusters in the self-templating MOF into the [Fe3IIIO(COO)6]+ clusters with symmetry-mismatched trigonal prismatic site symmetry affords isoreticular CMOFs while maintaining the template morphology and crystallinity. The framework strain of CMOFs due to the symmetry-mismatched linkages between their building blocks is reduced by modulating the conformation of organic building blocks with torsional degrees of freedom. The further transformation of [Fe3IIIO(COO)6]+-based CMOFs through redox-facilitated metal exchange using Cr2+ ions yields highly stable isostructural CMOFs containing [Cr3IIIO(COO)6]+ clusters and exhibiting stabilities in strongly acidic and moderately basic media comparable to those of prototypical [Cr3IIIO(COO)6]+-based MOFs with symmetry-matched building blocks. These results hold significant potential and highlight the vast opportunities for revisiting well-known yet fragile MOFs built upon the zinc acetate clusters.
Inorganic Chemistry Communications ( IF 3.428 ) Pub Date: 2023-07-26 , DOI:
10.1021/acs.chemmater.3c00402
Macroscopic synthesis of bare metal nanoclusters is a prerequisite for their practical applications from laboratory to industry. Herein, we reported an unexpected high dissolution of copper in molten LiCl–KCl eutectic salt. Combining synchrotron-based spectroscopy, nuclear magnetic resonance, and scanning transmission electron microscopy measurements, the dissolved copper was demonstrated to form nanoclusters with a few atoms in the molten salt, which can be frozen to maintain their pristine states for more than one year. The theoretical analysis indicated that the salt ions formed a protective solvation shell to hold the stability of nanoclusters. By washing the one-pot solidified salt with water, the macroscale of ligand-free subnanometer copper clusters is obtained. With this method, the preparation of metal nanoclusters can be further scaled up at low cost to speed up the fundamental research and industrial applications.
Inorganic Chemistry Communications ( IF 3.428 ) Pub Date: 2023-07-21 , DOI:
10.1021/acs.chemmater.3c00606
Over the past few decades, inorganic nitride materials have grown in importance in part due to their potential as catalysts for the synthesis of NH3, a key ingredient in fertilizer and precursor to industrial chemicals. Of particular interest are the ternary (ABN) or higher-order nitrides with high metal-to-nitrogen ratios that show promise in enhancing NH3 synthesis reaction rates and yields via heterogeneous catalysis or chemical looping. Although metal nitrides are predicted to be numerous, the stability of nitrogen triple bonds found in N2, especially in comparison to the metal–nitrogen bonds, has considerably hindered synthetic efforts to produce complex nitride compounds. In this study, we present an exhaustive down-selection process to identify ternary nitrides for a promising chemical looping NH3 production mechanism. We also report on a facile and efficient two-step synthesis method that can produce well-characterized η-carbide Co3Mo3N/Fe3Mo3N or filled β-manganese Ni2Mo3N ternaries, as well as their associated quaternary, (Co,Fe)3Mo3N, (Fe,Ni)2Mo3N, and (Co,Ni)2Mo3N, solid solutions. To further explore the quaternary space, syntheses of (Co,Ni)3Mo3N (Ni ≤ 10 mol %) and Co3(Mo,W)3N (W ≤ 10 mol %) were also investigated. The structures of the nitrides were characterized via X-ray powder diffraction. The morphology and compositions were characterized with scanning electron microscopy. The multitude of chemically unique, but structurally related, nitrides suggests that properties such as nitrogen activity may be tunable, making the materials of great interest for NH3 synthesis schemes.
Inorganic Chemistry Communications ( IF 3.428 ) Pub Date: 2023-07-25 , DOI:
10.1021/acs.chemmater.3c00844
Poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS)-based hydrogels have emerged as ideal interfacing materials for bioelectronics because of their intriguing electrical, mechanical, and biological properties. However, the development of high-performance PEDOT:PSS-based hydrogels simultaneously achieving high conductivity, robust mechanical properties, and accessibility for advanced manufacturing technologies remains a critical challenge for further advancing such materials toward practical applications. Herein, we develop a highly conductive, intrinsically soft, tough yet stretchable PEDOT:PSS-based hydrogel via a simple PSS-chain engineering strategy of introducing thermally cross-linkable N-(hydroxymethyl)acrylamide segments. The resultant PEDOT:PSS hydrogel exhibits high electrical conductivity (1850 S m–1), high stretchability (>50%), low Young’s modulus (4 MPa), and superior toughness (400 kJ m–3), satisfying multiple property requirements for practical bioelectronic applications. Based on this material, we further develop a novel PEDOT:PSS ink with superior 3D printability for direct ink writing 3D printing, enabling us to facilely fabricate bioelectronic devices like soft skin electrodes comparable to commercial products via multi-material 3D printing.
Inorganic Chemistry Communications ( IF 3.428 ) Pub Date: 2023-07-19 , DOI:
10.1021/acs.chemmater.3c00904
Experiment and density functional theory (DFT) are combined to study the selective growth of Al2O3 with methanesulfonic acid (MSA) as a small molecule inhibitor (SMI) for Cu. Two metalorganic aluminum precursors for Al2O3 atomic layer deposition (ALD), trimethylaluminum (TMA) and dimethylaluminum isopropoxide (DMAI), are compared in the presence of Cu, Ru, SiO2, and TiO2 substrates treated with MSA. Water contact angle goniometry results suggest facile uptake of MSA on Cu, compared to more limited chemisorption on Ru, SiO2, and TiO2, a phenomenon further confirmed with Auger electron spectroscopy (AES) elemental mapping. X-ray photoelectron spectroscopy (XPS) shows a reduction process that occurs between MSA and the native oxide of Cu, suggesting a mechanism in which MSA more favorably interacts with metallic over oxidic surfaces such as SiO2 or TiO2. DFT further elucidates this hypothesis by revealing reaction barriers for MSA and SiO2 that are an order of magnitude higher than those for the reaction between MSA and Cu. Selective chemisorption of MSA on Cu, confirmed by XPS and AES, protects the Cu while allowing growth of up to 3.5 nm of Al2O3 with greater than 97% selectivity on SiO2, TiO2, and Ru using DMAI as the aluminum precursor; TMA as a precursor produces much less selective growth of Al2O3. Together, these results indicate that selective adsorption of MSA allows for the inhibition of Al2O3 ALD on Cu substrates. Furthermore, we show that area-selective atomic layer deposition (AS-ALD) is strongly influenced by precursor selection, revealing that process optimization is a key requirement for producing AS-ALD with SMIs.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
化学4区 | CHEMISTRY, INORGANIC & NUCLEAR 无机化学与核化学4区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
16.20 | 62 | Science Citation Index Science Citation Index Expanded | Not |
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